Benoxaprofen glucuronide

Catalog No.
S605194
CAS No.
67472-42-8
M.F
C22H20ClNO9
M. Wt
477.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benoxaprofen glucuronide

CAS Number

67472-42-8

Product Name

Benoxaprofen glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H20ClNO9

Molecular Weight

477.8 g/mol

InChI

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1

InChI Key

FMHXTOVNUBYPFK-OLHZERTASA-N

SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-[2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetate]β-D-Glucopyranuronic Acid;

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Investigating mechanisms of hepatotoxicity:

Benoxaprofen was withdrawn from the market due to concerns about its association with hepatotoxicity. Research suggests that benoxaprofen glucuronide may play a role in this process. Studies have shown that benoxaprofen glucuronide is more reactive than its structural analog, flunoxaprofen glucuronide, and can form covalent bonds with proteins in the liver, potentially leading to cell damage [].

Developing in vitro models for studying drug safety:

Benoxaprofen glucuronide has been used in developing in vitro (laboratory) models to study the glucuronidation (a detoxification process) and covalent binding of NSAIDs to proteins. These models, such as sandwich-cultured hepatocytes, allow researchers to investigate the potential for drug-induced liver injury without involving live animals [, ].

Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The chemical structure of benoxaprofen is characterized by the formula C₁₆H₁₂ClNO₃, with the systematic name being 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propionic acid. This compound has gained attention due to its phototoxic effects and potential hepatotoxicity, leading to its withdrawal from the market shortly after its introduction in the early 1980s .

Benoxaprofen glucuronide itself is not pharmacologically active. It represents an inactive metabolite formed for the elimination of benoxaprofen from the body.

Since benoxaprofen glucuronide is a metabolite, its safety profile is likely linked to benoxaprofen itself. Benoxaprofen was withdrawn from the market due to concerns about hepatotoxicity, particularly in patients taking high doses or those with pre-existing liver problems [].

Benoxaprofen undergoes metabolic transformations primarily through glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the drug. This process is facilitated by UDP-glucuronosyltransferases in the liver, resulting in the formation of benoxaprofen glucuronide. The reactivity of this acyl glucuronide is significant; it can interact with proteins, potentially leading to covalent binding and toxicity .

The reactions can be summarized as follows:

  • Glucuronidation: Benoxaprofen + UDP-glucuronic acid → Benoxaprofen glucuronide + UDP.
  • Covalent Binding: Benoxaprofen glucuronide can form adducts with hepatic proteins, contributing to hepatotoxicity.

Benoxaprofen exhibits anti-inflammatory activity typical of NSAIDs but is also associated with adverse effects such as skin reactions and liver toxicity. The glucuronide metabolite has been shown to be more reactive than the parent compound and other NSAIDs like flunoxaprofen and ibuprofen in terms of covalent binding to proteins. This increased reactivity may contribute to its toxicological profile .

The synthesis of benoxaprofen involves several steps:

  • Sandmeyer Reaction: Diazotization of 2-(4-aminophenyl)propanenitrile followed by hydrolysis produces the phenol derivative.
  • Nitration and Reduction: The phenol is nitrated and subsequently reduced via catalytic hydrogenation.
  • Hydrolysis and Esterification: The nitrile undergoes hydrolysis, followed by esterification.
  • Final Acylation: The ester is acylated with p-chlorobenzoyl chloride, leading to benoxaprofen .

Studies have shown that benoxaprofen glucuronide can interact with various proteins in the liver, leading to covalent adduct formation. This interaction may play a role in the hepatotoxicity observed with benoxaprofen use. In vitro studies using sandwich-cultured rat hepatocytes have demonstrated that benoxaprofen glucuronide exhibits a higher reactivity compared to other NSAID metabolites . These findings suggest that monitoring glucuronidation pathways could be crucial for assessing drug safety.

Several compounds share structural similarities or pharmacological properties with benoxaprofen. These include:

Compound NameStructure SimilarityToxicity ProfileUnique Features
FlunoxaprofenSimilar NSAID classLower than benoxaprofenLess reactive acyl glucuronide
IbuprofenRelated NSAIDGenerally well-toleratedLower reactivity compared to benoxaprofen
KetoprofenRelated NSAIDModerate toxicityPhototoxicity similar to benoxaprofen
NaproxenRelated NSAIDModerate toxicityLonger half-life

Benoxaprofen stands out due to its unique phototoxic profile and higher reactivity of its glucuronide metabolite compared to these similar compounds .

XLogP3

2.5

Dates

Last modified: 04-14-2024

Explore Compound Types